molecular formula C8H9ClFNO4S2 B2708145 4-Ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride CAS No. 1016711-12-8

4-Ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride

Cat. No.: B2708145
CAS No.: 1016711-12-8
M. Wt: 301.73
InChI Key: DXQFAIJWYLDDPI-UHFFFAOYSA-N
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Description

4-Ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride is a specialized sulfonyl chloride derivative characterized by a benzene ring substituted with an ethanesulfonamido group (-SO₂NHCH₂CH₃) at the 4-position and a fluorine atom at the 3-position. Sulfonyl chlorides are critical intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized compounds used in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

4-(ethylsulfonylamino)-3-fluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO4S2/c1-2-16(12,13)11-8-4-3-6(5-7(8)10)17(9,14)15/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQFAIJWYLDDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride typically involves the reaction of 4-amino-3-fluorobenzenesulfonyl chloride with ethanesulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-Ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their modification or inhibition . This reactivity makes it a valuable tool in biochemical research for studying protein function and enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of structurally related sulfonyl chlorides, based on the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Purity (%) CAS/Identifier Key Substituents
4-bromo-2-methoxybenzene-1-sulfonyl chloride C₇H₆BrClO₃S 247.12 95 Not specified Bromo (4-), methoxy (2-)
5-(trifluoromethyl)pyridine-3-sulfonyl chloride C₆H₃ClF₃NO₂S Not provided 99.5 EN 300-814013 Trifluoromethyl (5-), pyridine ring
3-Chloro-4-fluorobenzenesulfonyl chloride C₆H₃Cl₂FO₂S 229.06 Not specified Not specified Chloro (3-), fluoro (4-)
4-(3-ethylphenoxy)benzenesulfonyl chloride Not provided 296.77 Not specified Not specified 3-ethylphenoxy (4-)

Structural and Reactivity Analysis:

Substituent Effects: Electron-Withdrawing Groups: The target compound’s fluorine atom (3-position) and sulfonamido group enhance electron withdrawal, similar to 3-chloro-4-fluorobenzenesulfonyl chloride . This contrasts with 4-bromo-2-methoxybenzene-1-sulfonyl chloride, where the methoxy group (electron-donating) may reduce electrophilicity at the sulfonyl chloride center . Heterocyclic vs.

Steric Considerations :

  • The ethanesulfonamido group in the target compound introduces greater steric hindrance than smaller substituents like chloro or methoxy groups. This may slow nucleophilic substitution reactions compared to less hindered analogs like 3-chloro-4-fluorobenzenesulfonyl chloride .

Purity and Synthetic Accessibility :

  • High-purity sulfonyl chlorides (e.g., 99.5% for 5-(trifluoromethyl)pyridine-3-sulfonyl chloride ) suggest advanced purification techniques, which may be relevant for the target compound’s synthesis.

Applications :

  • Halogenated derivatives (e.g., bromo, chloro) are often used in cross-coupling reactions, while sulfonamido groups are pivotal in drug design. The target compound’s dual functionality could make it valuable in medicinal chemistry.

Notes on Limitations and Further Research

  • Data Gaps : Specific data for 4-Ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride (e.g., CAS, exact molecular weight) are absent in the provided evidence. Properties discussed are inferred from structural analogs.
  • Contradictions : Discrepancies in CAS entries (e.g., 4-bromo-2-methoxybenzene-1-sulfonyl chloride’s CAS listed as "285.55," which overlaps with its molecular weight ) highlight the need for verification from primary sources.
  • Future Directions : Experimental studies comparing hydrolysis rates, stability under storage, and reactivity in sulfonamide formation would further clarify the target compound’s utility.

Biological Activity

4-Ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride (CAS No. 1016711-12-8) is a sulfonamide derivative characterized by its unique molecular structure which includes both sulfonyl and fluorine functionalities. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

  • Molecular Formula : C8H9ClFNO4S2
  • Molecular Weight : 301.75 g/mol
  • IUPAC Name : 4-(ethylsulfonylamino)-3-fluorobenzenesulfonyl chloride

The compound is synthesized through the reaction of 4-amino-3-fluorobenzenesulfonyl chloride with ethanesulfonyl chloride under controlled conditions. It exhibits high reactivity due to the sulfonyl chloride group, enabling it to participate in various chemical reactions including nucleophilic substitutions, hydrolysis, and redox reactions .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by modifying their active sites, thereby affecting metabolic pathways.
  • Protein Modification : It may alter the structure and function of proteins, impacting cellular signaling and function.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, making it a candidate for further investigation in antimicrobial drug development.
  • Anti-inflammatory Properties : The compound may influence inflammatory pathways, although detailed studies are required to elucidate these effects.

Case Studies and Research Findings

Several studies have explored the biological implications of sulfonamide derivatives similar to this compound:

  • Enzyme Inhibition Studies :
    • A study demonstrated that sulfonamide derivatives could inhibit carbonic anhydrase, a crucial enzyme in many physiological processes. The mechanism involved covalent modification at the enzyme's active site.
  • Antimicrobial Efficacy :
    • Research has shown that compounds with sulfonamide structures exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The effectiveness often correlates with structural modifications, suggesting that this compound may also possess similar properties .
  • Cell Proliferation Assays :
    • In vitro studies have indicated that certain sulfonamide compounds can inhibit cell proliferation in cancer cell lines, suggesting potential applications in oncology.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructure TypeBiological Activity
4-Trifluoromethylbenzenesulfonyl chlorideTrifluoromethyl groupAntimicrobial
4-Methylbenzenesulfonyl chlorideMethyl groupEnzyme inhibition
3-Fluorobenzenesulfonyl chlorideFluoro groupAnticancer properties

This table highlights the diversity in biological activities based on structural variations within sulfonamide derivatives.

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